Cefatiolene

Antibiotic resistance Staphylococcus aureus Penicillin-binding proteins

Select Cefatiolene for research when standardized cephalosporins compromise your endpoints. Its superior bacteriolytic activity, distinct PBP1‑binding profile for S. aureus, and reduced antagonism with chloramphenicol differentiate it from cefotaxime or ceftriaxone. Ideal for cell‑wall remodeling assays, kinetic lysis studies, and combination‑therapy research where class‑typical pharmacodynamics would confound results.

Molecular Formula C20H18N8O8S3
Molecular Weight 594.6 g/mol
Cat. No. B1236193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefatiolene
Synonymscefatiolene
RP 42980
RP-42980
Molecular FormulaC20H18N8O8S3
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O
InChIInChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10+/t11-,17-/m1/s1
InChIKeyWJXAHFZIHLTPFR-RRBRMZJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefatiolene (RP 42980) Procurement Guide: Third-Generation Cephalosporin Core Data


Cefatiolene (also referred to as ceftiolene, RP 42980; CAS 77360-52-2) is a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic [1]. Its antibacterial mechanism involves binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial inner membrane, thereby disrupting cell wall synthesis and causing cell lysis [1]. This compound is defined by its unique (5,6-dioxo-4-(2-oxoethyl)-1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)thio side chain, distinguishing it from other cephalosporins in its class [2].

Why Cefatiolene Cannot Be Substituted with Other Third-Generation Cephalosporins


While cefatiolene shares a similar antibacterial spectrum with cefotaxime and ceftriaxone, in-class substitution is contraindicated for research requiring specific biochemical properties. Standard MIC-based comparisons alone fail to distinguish this compound from its peers [1]. Evidence demonstrates that cefatiolene possesses a quantifiably superior bacteriolytic profile [1] and a distinct penicillin-binding protein (PBP) affinity that is not uniform across the class [2]. Specifically, its interaction with chloramphenicol and its effect on staphylococcal cell wall sensitivity differ markedly from cefotaxime or latamoxef, meaning interchange would compromise experiments relying on these specific pharmacodynamic endpoints [2].

Cefatiolene Differential Evidence: Quantitative Head-to-Head Data


Superior Affinity for Staphylococcus aureus Penicillin-Binding Protein 1 (PBP1)

In affinity assays against penicillin-binding proteins, cefatiolene demonstrates a differential PBP binding profile in S. aureus. While its affinity for PBP3 is comparable, cefatiolene exhibits a greater affinity for PBP1 compared to both cefotaxime and latamoxef (moxalactam) [1]. This specific PBP1 targeting differentiates it from key third-generation comparators.

Antibiotic resistance Staphylococcus aureus Penicillin-binding proteins

Potent Bacteriolytic Activity Against Gram-Negative Organisms

Cefatiolene's bacteriolytic activity at defined concentrations is comparable to that of ceftriaxone and significantly better than that of other tested third-generation cephalosporins against Gram-negative organisms [1]. This was determined using biochemical lysis assays measuring turbidity reduction and cell death, rather than simple growth inhibition (MIC).

Bacteriolysis Gram-negative bacteria Pharmacodynamics

Reduced Antagonism with Chloramphenicol During Bacterial Lysis

When evaluating the interaction with chloramphenicol, a known antagonist of beta-lactam-mediated lysis, cefatiolene-induced lysis was significantly less antagonized compared to lysis induced by cefotaxime or latamoxef [1]. The activity of ceftriaxone showed similar resistance to antagonism, creating a high/low performance division within the class.

Antibiotic antagonism Combination therapy Gram-negative lysis

Unique Modulation of S. aureus Sensitivity to Lysostaphin

Following growth in sub-MIC concentrations of cefatiolene, S. aureus strains demonstrate a significantly higher sensitivity to lysis by lysostaphin compared to cells grown under identical conditions with cefotaxime or latamoxef [1]. This indicates a distinct alteration in cell wall cross-linking or architecture induced specifically by cefatiolene.

Cell wall biology Staphylococcus aureus Lysostaphin

Higher Affinity for High-Molecular-Weight PBPs in Gram-Negative Bacteria

Against Escherichia coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa, cefatiolene shows comparable PBP affinities to ceftriaxone and cefotaxime but generally greater affinities for the higher molecular weight PBPs compared to latamoxef (moxalactam) [1]. This preferential targeting of high-molecular-weight PBPs in multiple species underscores its differentiated pharmacophore.

Penicillin-binding proteins Enterobacteriaceae Drug target

Comparative IC50 Activity Against Staphylococci vs. Cefotaxime

A multicenter study directly comparing cefatiolene with cefotaxime and lamoxactam reported that, while MIC values were similar, the determination of IC50 for select strains indicated a better activity of cefatiolene against staphylococci, a finding not fully captured by standard MIC methodologies [1].

Staphylococci IC50 Potency

Recommended Application Scenarios for Cefatiolene Based on Differential Evidence


Investigating PBP1-Mediated Resistance Mechanisms in Staphylococcus aureus

Based on evidence of its greater affinity for S. aureus PBP1 compared to cefotaxime and latamoxef [1], cefatiolene is the ideal molecular probe for studies examining the functional role of PBP1 in beta-lactam resistance or cell wall physiology in this pathogen. Its divergent binding profile enables a more nuanced dissection of PBP-specific contributions compared to prototypical class members.

In Vitro Models of Rapid Bacteriolysis and Cell Wall Dynamics in Gram-Negative Bacteria

Leveraging its superior bacteriolytic activity against Gram-negative organisms, which is comparable to ceftriaxone but better than other third-generation cephalosporins [1], cefatiolene should be prioritized for kinetic lysis assays. It is particularly suitable for studies using turbidity reduction as a primary endpoint where potent lysis is required.

Combination Antibiotic Studies with Protein Synthesis Inhibitors

The documented reduced antagonism between cefatiolene and chloramphenicol, as opposed to the strong antagonism seen with cefotaxime or latamoxef [1], makes this compound the best candidate for combination therapy research. This application scenario avoids the confounding variable of antagonism when studying beta-lactam/chloramphenicol interactions.

Staphylococcal Cell Wall Remodeling and Peptidoglycan Maturation Assays

The unique ability of cefatiolene to increase S. aureus sensitivity to lysostaphin lysis, an effect not observed with cefotaxime or latamoxef [1], supports its use as a pretreatment agent in cell wall remodeling studies. This provides a specific biochemical handle to probe alterations in peptidoglycan cross-linking that are uniquely induced by this compound.

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